

Discrepancies between Fosfomycin Etest and agar dilution results

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Compound of Interest		
Compound Name:	Fosfomycin	
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Technical Support Center: Fosfomycin Susceptibility Testing

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discrepancies between **Fosfomycin** Etest and agar dilution results.

Frequently Asked Questions (FAQs)

Q1: What is the gold standard method for **fosfomycin** susceptibility testing?

The reference method for determining the minimum inhibitory concentration (MIC) of **fosfomycin** is agar dilution.[1][2][3][4][5] Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend agar dilution as the gold standard.[1][5]

Q2: Why is glucose-6-phosphate (G6P) added to the media for **fosfomycin** testing?

Glucose-6-phosphate (G6P) is added to the testing medium to enhance the uptake of **fosfomycin** by the bacterial cell.[1][6] **Fosfomycin** enters the bacterial cell through two transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT), which is induced by G6P.[7] Supplementing the agar with 25 µg/mL of G6P







is recommended by both CLSI and EUCAST to ensure reliable and reproducible results.[1][5] [7][8]

Q3: Are there differences in how CLSI and EUCAST interpret fosfomycin susceptibility?

Yes, there can be differences in the breakpoints for susceptibility, intermediate, and resistant categories between CLSI and EUCAST guidelines.[9][10][11] These differing breakpoints can lead to discrepancies in the interpretation of results, even when the MIC values are identical. [11][12] It is crucial to use the appropriate interpretive criteria for the patient population and geographical region.

Q4: Can Etest be used as an alternative to agar dilution for **fosfomycin** susceptibility testing?

While Etest offers a more convenient method for MIC determination, studies have shown variable performance compared to the reference agar dilution method for **fosfomycin**.[3][12] [13] Discrepancies in MIC values, leading to major and very major errors in categorical agreement, have been reported, particularly for certain bacterial species.[12][13][14] Therefore, for critical clinical decisions or research purposes, confirmation with the agar dilution method is often recommended.[15]

Q5: For which organisms are discrepancies between Etest and agar dilution most common?

Discrepancies have been noted for various organisms. For Escherichia coli, some studies report that Etest may produce lower MICs than agar dilution.[12] For other Enterobacterales and non-fermenting Gram-negative bacilli like Pseudomonas aeruginosa and Acinetobacter baumannii, the agreement between the two methods can be poor, with Etest sometimes yielding higher MICs.[13][16] Testing of Klebsiella pneumoniae has also been shown to be problematic.[9][17]

Troubleshooting Guide

This guide addresses common issues and provides steps to resolve discrepancies between **Fosfomycin** Etest and agar dilution results.

Troubleshooting & Optimization

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Problem	Potential Cause(s)	Troubleshooting Steps
Etest MICs are consistently lower than agar dilution MICs for E. coli.	- Inherent differences in drug diffusion and gradient formation in the Etest strip Variation in inoculum preparation.	- Ensure a standardized inoculum of 0.5 McFarland is used for both tests Verify the correct reading of the Etest ellipse, especially in the presence of hazy growth or microcolonies Confirm results with the reference agar dilution method, especially for isolates near the breakpoint.
High rates of very major errors (VMEs) with Etest when using EUCAST breakpoints.	- EUCAST breakpoints may be more stringent, making minor MIC variations more likely to cross a categorical boundary. [12]	- Be aware of the higher potential for VMEs with EUCAST criteria and Etest Consider confirming resistant Etest results with agar dilution.
Poor agreement between methods for non-E. coli Enterobacterales and non-fermenters.	- Species-specific differences in fosfomycin uptake and resistance mechanisms Inadequate performance of Etest for certain species.[13]	- Use the agar dilution method as the primary testing method for these organisms If using Etest, interpret results with caution and consider the known limitations for the specific species.
Inconsistent results between different batches of media or G6P.	- Variation in the quality or concentration of G6P Improper pH of the Mueller- Hinton agar.	- Use high-quality, certified Mueller-Hinton agar and G6P Ensure the final pH of the agar is within the recommended range (7.2-7.4) Perform quality control with reference strains (e.g., E. coli ATCC 25922) with each new batch. [8][9]



Difficulty in reading Etest endpoints due to trailing or inner colonies. - Fosfomycin can have a bacteriostatic effect at lower concentrations, leading to trailing growth.- Selection of resistant mutants within the inhibition ellipse.

- Read the MIC at the point of complete inhibition of all growth, ignoring microcolonies unless they are numerous (>5).[18]- Re-incubation should be avoided as it can lead to the overgrowth of resistant mutants.

Experimental Protocols Agar Dilution Method (Reference Method)

This protocol is a generalized procedure based on CLSI and EUCAST recommendations.

- Media Preparation:
 - Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.
 - After autoclaving and cooling to 45-50°C, add a stock solution of Glucose-6-Phosphate
 (G6P) to a final concentration of 25 μg/mL.[5][8]
 - Prepare a series of agar plates containing doubling dilutions of fosfomycin. A growth control plate with no antibiotic should also be prepared.
- Inoculum Preparation:
 - From a pure culture, suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard.
 - Dilute this suspension 1:10 to achieve a final concentration of approximately 10^7
 CFU/mL.
- Inoculation:
 - Using a multipoint inoculator, deliver 1-2 μL of the diluted inoculum to the surface of each agar plate, resulting in a final inoculum of 10⁴ CFU per spot.[19]



- Incubation:
 - Incubate the plates at $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air.
- Result Interpretation:
 - The MIC is the lowest concentration of **fosfomycin** that completely inhibits visible growth.

Etest® Method

- Media Preparation:
 - \circ Prepare Mueller-Hinton Agar plates supplemented with 25 μ g/mL of G6P as described for the agar dilution method. Ensure the agar depth is 4.0 \pm 0.5 mm.
- Inoculum Preparation:
 - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Inoculation:
 - Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
 - Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
 - Allow the plate to dry for 5-15 minutes.
- Etest Strip Application:
 - Aseptically apply the **Fosfomycin** Etest strip to the center of the inoculated agar plate.
- Incubation:
 - Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
- Result Interpretation:



 Read the MIC value where the elliptical zone of inhibition intersects the scale on the Etest strip.[18] Read at the point of complete inhibition, being cautious of trailing endpoints and the presence of resistant colonies.[18]

Data Presentation

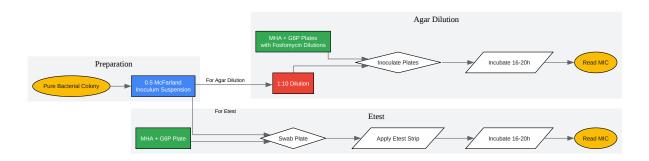
Table 1: Illustrative Comparison of Fosfomycin MICs (µg/mL) for E. coli

Isolate	Agar Dilution MIC	Etest MIC	CLSI Interpretati on	EUCAST Interpretati on	Discrepanc y
1	32	16	Susceptible	Susceptible	None
2	64	32	Susceptible	Resistant	Categorical (Major Error)
3	128	64	Intermediate	Resistant	None
4	256	128	Resistant	Resistant	None

Note: This table presents hypothetical data to illustrate potential discrepancies and is not derived from a single study.

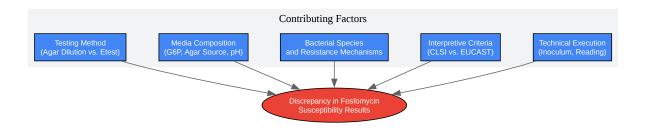
Visualizations





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Caption: Comparative workflow for Fosfomycin susceptibility testing.



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Caption: Factors contributing to discrepancies in results.

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References

- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosfomycin Susceptibility Testing Using Commercial Agar Dilution Test PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fosfomycin Susceptibility Testing Using Commercial Agar Dilution Test PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro investigations with fosfomycin on Mueller-Hinton agar with and without glucose-6-phosphate PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial susceptibility testing [bio-protocol.org]
- 9. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibility of Multiresistant Gram-Negative Bacteria to Fosfomycin and Performance of Different Susceptibility Testing Methods PMC [pmc.ncbi.nlm.nih.gov]
- 11. From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 12. journals.asm.org [journals.asm.org]
- 13. Use of Fosfomycin Etest To Determine In Vitro Susceptibility of Clinical Isolates of Enterobacterales Other than Escherichia coli, Nonfermenting Gram-Negative Bacilli, and Gram-Positive Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. mjima.org [mjima.org]
- 16. researchgate.net [researchgate.net]
- 17. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa [scielo.org.za]
- 18. health.maryland.gov [health.maryland.gov]



- 19. liofilchem.net [liofilchem.net]
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